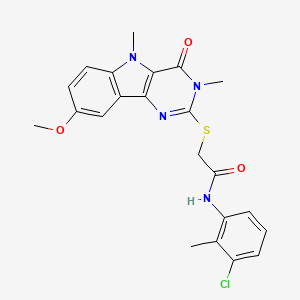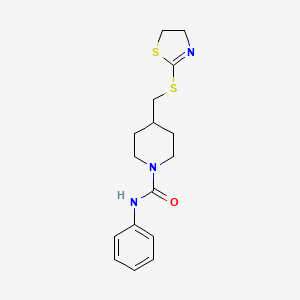
4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide" is a chemically synthesized molecule that appears to be related to the quinazoline and quinolone families, which are known for their biological activities, particularly in the realm of antibacterial and antimicrobial properties. The structure of the compound suggests that it may have been designed to target specific receptors or enzymes, potentially acting as an antagonist or inhibitor.
Synthesis Analysis
The synthesis of related quinolone and quinazoline derivatives has been reported in the literature. For instance, the alkylation of difluoroquinoline carboxylic acid esters with substituted-benzyl chlorides followed by treatment with piperazine derivatives yields substituted quinolone carboxylic acids with potential antibacterial activities . Similarly, the synthesis of N-aryl-quinazolinyl-piperazine carboxamide derivatives involves cyclization, halogenation, and palladium-catalyzed cross-coupling reactions, followed by treatment with substituted arylisocyanates or arylisothiocyanates . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of quinazoline and quinolone derivatives is characterized by a bicyclic core with nitrogen atoms at key positions, which are essential for their biological activity. The presence of a fluorine atom and various substituents, such as methoxyphenyl groups, can significantly influence the binding affinity and selectivity of these compounds towards their biological targets .
Chemical Reactions Analysis
The chemical reactivity of quinazoline and quinolone derivatives is influenced by the presence of functional groups such as carboxamide, which can participate in hydrogen bonding and other interactions with biological macromolecules. The fluorine atom can enhance the metabolic stability of the compound and affect its reactivity . The synthesis of these compounds often involves nucleophilic substitution reactions, cyclization, and cross-coupling reactions, which are common in the construction of complex organic molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide" are not provided, related compounds in this class typically exhibit properties that make them suitable for drug development. These properties include good solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes. The presence of a piperidine ring and a carboxamide group suggests that the compound may have basic properties and the potential to form salts with acids, which can be advantageous for drug formulation .
科学的研究の応用
Synthesis and Antimicrobial Study
- Compounds with a structure similar to the queried compound have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones were synthesized from a lead molecule related to quinazolinone and screened for antifungal and antibacterial activities (Patel & Patel, 2010). This indicates the potential of such compounds in developing new antimicrobial agents.
Structural Analysis and Chemical Properties
- The crystal structures of compounds structurally related to adoprazine, a derivative of quinazolinone, were prepared and analyzed to understand their molecular packing and hydrogen bonding interactions, which are crucial for designing compounds with desired physical and chemical properties (Ullah & Altaf, 2014).
Pharmacological Applications
- Quinazolinone derivatives have been explored for various pharmacological applications, including as potent calcitonin gene-related peptide (CGRP) receptor antagonists. Research has developed convergent, stereoselective, and economical synthesis methods for such compounds, demonstrating their potential in therapeutic applications (Cann et al., 2012).
Novel Synthesis Approaches
- Innovative synthesis methods for quinazolinone derivatives have been developed, showcasing the versatility of these compounds in medicinal chemistry. For example, novel quinolone and quinoline-2-carboxylic acid derivatives were synthesized, leading to potent 5HT1B antagonists, indicating the significance of quinazolinone derivatives in drug discovery (Horchler et al., 2007).
Antimicrobial Activity
- The antimicrobial activities of novel quinazolinone derivatives have been evaluated, highlighting their potential as antibacterial agents. This research underscores the ongoing interest in quinazolinone derivatives for addressing microbial resistance (Desai et al., 2011).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-12-15(23)6-5-7-16(12)24-18(28)11-31-22-25-19-14-10-13(30-4)8-9-17(14)26(2)20(19)21(29)27(22)3/h5-10H,11H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFUOAAPGGLVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2521229.png)
![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2521233.png)
![5-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2521234.png)
![5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2521235.png)
![Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone](/img/structure/B2521238.png)
![Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2521239.png)
![N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-phenylethyl)urea](/img/structure/B2521241.png)

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2521243.png)
![7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B2521244.png)
![6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B2521245.png)

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2521249.png)